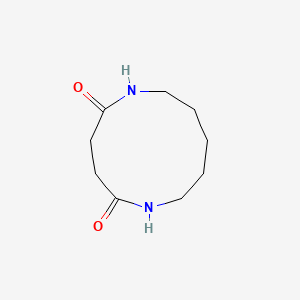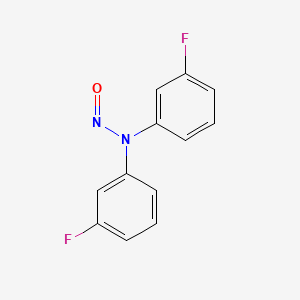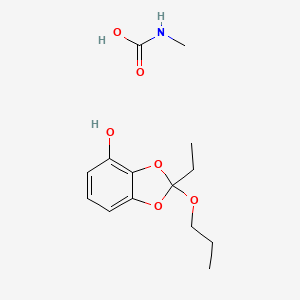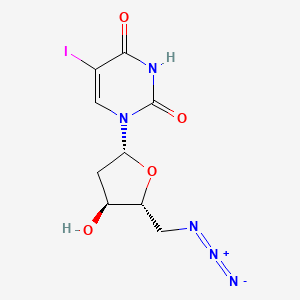
1,6-Diazacycloundecane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diazacycloundecane-2,5-dione is a cyclic diamide compound with a 12-membered ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of two nitrogen atoms and two carbonyl groups, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Diazacycloundecane-2,5-dione can be synthesized through various methods. One common approach involves the cyclization of linear precursors containing amide and amine functionalities. The reaction typically requires specific conditions, such as the presence of a base or acid catalyst, to facilitate the cyclization process. For example, the reaction of a diamine with a diacid chloride under basic conditions can yield the desired cyclic diamide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Diazacycloundecane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
1,6-Diazacycloundecane-2,5-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,6-diazacycloundecane-2,5-dione involves its interaction with molecular targets and pathways. The compound’s nitrogen atoms can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, its cyclic structure allows for specific interactions with enzymes and receptors, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,6-diazacycloundecane-2,5-dione include other cyclic diamides and heterocycles, such as:
- 1,3-Dioxane
- 1,3-Dithiane
- 1,3-Oxathiane
Uniqueness
This compound is unique due to its 12-membered ring structure, which imparts distinct chemical properties and reactivity. Compared to smaller cyclic diamides, it offers greater flexibility and potential for forming diverse derivatives. Its ability to form stable coordination complexes with metal ions also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
57531-05-2 |
|---|---|
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
1,6-diazacycloundecane-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c12-8-4-5-9(13)11-7-3-1-2-6-10-8/h1-7H2,(H,10,12)(H,11,13) |
Clé InChI |
OXWMWPUJBVQELN-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(=O)CCC(=O)NCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)


![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)


stannane](/img/structure/B14609382.png)

![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)


